N-(cyanomethyl)-N-cyclopropyl-3-(2,3,4-trimethoxyphenyl)propanamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-3-(2,3,4-trimethoxyphenyl)propanamide is a complex organic compound characterized by a cyanomethyl group, a cyclopropyl ring, and a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-(2,3,4-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2,3,4-trimethoxybenzaldehyde with a suitable nitrile and cyclopropylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-3-(2,3,4-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles (amines, thiols), appropriate solvents (e.g., ethanol, dichloromethane)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Derivatives with different functional groups replacing the cyanomethyl group
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-3-(2,3,4-trimethoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-(2,3,4-trimethoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity to certain biological targets, while the cyanomethyl and cyclopropyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-N-cyclopropyl-3-(2,3,4-trimethoxyphenyl)acetamide
- N-(cyanomethyl)-N-cyclopropyl-3-(2,3,4-trimethoxyphenyl)butanamide
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-3-(2,3,4-trimethoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its potential for biological activity, while the cyanomethyl and cyclopropyl groups provide stability and reactivity that are advantageous in various chemical reactions and applications.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(2,3,4-trimethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-21-14-8-4-12(16(22-2)17(14)23-3)5-9-15(20)19(11-10-18)13-6-7-13/h4,8,13H,5-7,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGJKWXOIFXJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)N(CC#N)C2CC2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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